{[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane {[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17676081
InChI: InChI=1S/C10H21ClSi/c1-12(2,3)9-10(8-11)6-4-5-7-10/h4-9H2,1-3H3
SMILES:
Molecular Formula: C10H21ClSi
Molecular Weight: 204.81 g/mol

{[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane

CAS No.:

Cat. No.: VC17676081

Molecular Formula: C10H21ClSi

Molecular Weight: 204.81 g/mol

* For research use only. Not for human or veterinary use.

{[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane -

Specification

Molecular Formula C10H21ClSi
Molecular Weight 204.81 g/mol
IUPAC Name [1-(chloromethyl)cyclopentyl]methyl-trimethylsilane
Standard InChI InChI=1S/C10H21ClSi/c1-12(2,3)9-10(8-11)6-4-5-7-10/h4-9H2,1-3H3
Standard InChI Key YNZCGYHQFYQFOR-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)CC1(CCCC1)CCl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Chloromethyltrimethylsilane (C₄H₁₁ClSi) features a chloromethyl group (-CH₂Cl) bonded to a cyclopentyl ring, which is further connected to a trimethylsilyl (-Si(CH₃)₃) moiety . This configuration confers unique steric and electronic properties, enabling selective reactivity in cross-coupling and elimination reactions. The compound’s molecular weight is 122.67 g/mol, with a density of 0.88 g/mL at 20°C .

Thermal and Solubility Characteristics

The compound exists as a clear, colorless liquid at room temperature, with a boiling point of 98–99°C and a melting point below 0°C . Its low flash point (27°F) necessitates careful handling under inert atmospheres. Chloromethyltrimethylsilane exhibits limited water solubility but dissolves readily in nonpolar solvents such as benzene and methanol . Hydrolytic sensitivity (rated 4 on the reactivity scale) mandates storage below 30°C to prevent degradation .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₄H₁₁ClSi
Boiling Point98–99°C
Density (20°C)0.88 g/mL
Refractive Index1.423–1.425
Vapor Pressure (20°C)~25 mmHg

Synthesis and Industrial Production

Conventional Synthetic Routes

The primary synthesis involves the reaction of trimethylsilane with chloromethyl methyl ether under anhydrous conditions, catalyzed by Lewis acids such as aluminum chloride. Alternative methods employ hydrochlorination of trimethylsilylmethanol using thionyl chloride (SOCl₂), yielding the target compound with >85% efficiency . Recent protocols emphasize solvent-free systems to minimize byproduct formation, as demonstrated by Mercadante et al. in their study on silyl elimination pathways .

Scalability and Purification

Industrial-scale production utilizes continuous-flow reactors to enhance heat transfer and reduce exothermic risks. Post-synthesis purification involves fractional distillation under reduced pressure (0.1–0.5 mmHg), achieving ≥98% purity . Analytical validation via gas chromatography–mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) confirms the absence of residual catalysts or siloxane derivatives .

Reactivity and Functional Applications

Nucleophilic Substitution

The chloromethyl group undergoes facile displacement with nucleophiles such as alkoxides, amines, and Grignard reagents. For example, reaction with sodium methoxide yields trimethylsilylmethyl ether, a precursor to silicone-based polymers.

Peterson Methylenation

Chloromethyltrimethylsilane serves as a critical reagent in the Peterson olefination, enabling the synthesis of terminal alkenes from aldehydes or ketones. Triphenylphosphine-mediated dehydrohalogenation generates transient silyl ylides, which undergo stereoselective addition to carbonyl groups .

Equation 1: Peterson Methylenation Mechanism

R2C=O+(CH3)3SiCH2ClPPh3R2C=CH2+(CH3)3SiCl+HPOPh3\text{R}_2\text{C=O} + (\text{CH}_3)_3\text{SiCH}_2\text{Cl} \xrightarrow{\text{PPh}_3} \text{R}_2\text{C=CH}_2 + (\text{CH}_3)_3\text{SiCl} + \text{HPOPh}_3

Wittig Reaction Modifications

In modified Wittig protocols, the compound acts as a silyl-stabilized methylene source, producing trisubstituted alkenes with enhanced regiocontrol. Applications in prostaglandin and terpene synthesis highlight its utility in complex molecule construction .

Comparative Analysis with Analogous Silanes

Chloromethyltrimethylsilane distinguishes itself from related organosilicon compounds through its balanced steric bulk and electrophilicity.

Table 2: Structural and Functional Comparisons

CompoundMolecular FormulaKey Distinctions
TrimethylchlorosilaneC₃H₉ClSiLacks cyclopentyl group; lower reactivity
DimethyldichlorosilaneC₂H₆Cl₂SiBifunctional; forms silicones
ChloropropyltrimethoxysilaneC₆H₁₅ClO₃SiHydrolyzes readily; surface modification

The cyclopentyl moiety in chloromethyltrimethylsilane impedes undesired side reactions (e.g., oligomerization), making it preferable for precision syntheses.

Emerging Applications and Research Frontiers

Recent studies explore its role in:

  • Photolithography: As a silicon-containing resist component for sub-10 nm patterning.

  • Drug Delivery: Functionalizing nanoparticles for targeted therapeutic release.

  • Catalysis: Anchoring transition-metal complexes in heterogeneous systems.

Ongoing research at Stonehill College investigates its use in electron-deficient cationic systems, revealing novel 1,3-γ-silyl elimination pathways .

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